molecular formula C16H15N3O5S B14393334 [6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate CAS No. 88378-83-0

[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate

Cat. No.: B14393334
CAS No.: 88378-83-0
M. Wt: 361.4 g/mol
InChI Key: XDUSOYQZQSXFIH-UHFFFAOYSA-N
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Description

[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate typically involves multiple steps. The starting materials often include 2-methyl aniline and isatoic anhydride, which undergo a series of reactions including cyclization, amination, and sulfonation. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like sulfuric acid or phosphoric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted quinazolinones. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

88378-83-0

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

[6-amino-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C16H15N3O5S/c1-10-4-2-3-5-14(10)19-15(9-24-25(21,22)23)18-13-7-6-11(17)8-12(13)16(19)20/h2-8H,9,17H2,1H3,(H,21,22,23)

InChI Key

XDUSOYQZQSXFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)COS(=O)(=O)O

Origin of Product

United States

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